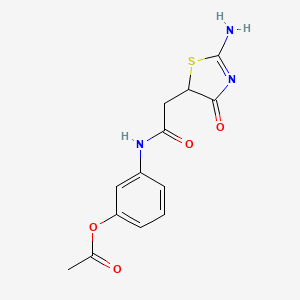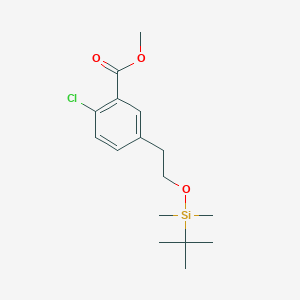
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate is a complex organic compound characterized by its molecular structure, which includes a chlorobenzoate group and a tert-butyldimethylsilyl ether group
作用机制
Target of Action
The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols
Mode of Action
The tbdms group is known to protect hydroxyl groups from reacting during certain chemical reactions . This suggests that the compound might interact with its targets by releasing the protected group under specific conditions, thereby triggering certain biochemical reactions.
Pharmacokinetics
The presence of the tbdms group might influence these properties, as it could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of certain enzymes or cofactors could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the TBDMS group is known to be influenced by the pH of the environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate typically involves multiple steps, starting with the chlorination of the corresponding benzoic acid derivative. The tert-butyldimethylsilyl (TBDMS) group is introduced through a silylation reaction, often using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorobenzoate group can be oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the chlorobenzoate group into different functional groups.
Substitution: The TBDMS group can be selectively removed or substituted with other protecting groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different protecting groups or functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for organic synthesis.
Biology: In biological research, Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate can be used as a probe or reagent in studying biological processes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and metabolic pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its structural features may be exploited to create compounds with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various industrial applications.
相似化合物的比较
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-fluorobenzoate
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-bromobenzoate
Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-iodobenzoate
Uniqueness: Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the chlorobenzoate group provides reactivity that is distinct from other halogenated benzoates.
属性
IUPAC Name |
methyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClO3Si/c1-16(2,3)21(5,6)20-10-9-12-7-8-14(17)13(11-12)15(18)19-4/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDWSIUNFHTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
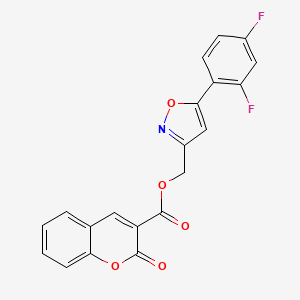
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2798087.png)
![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)

![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)
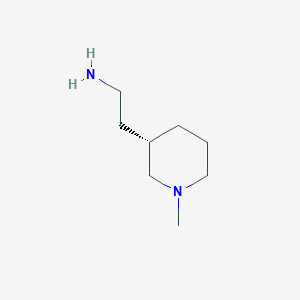
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2798096.png)
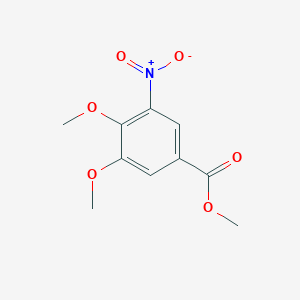
![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)
